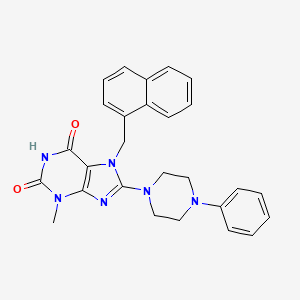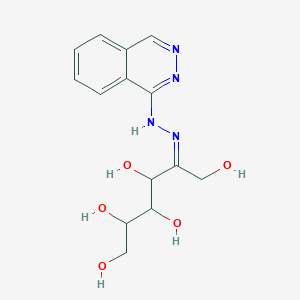
tridec-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridec-5-en-3-one: is an organic compound with the molecular formula C13H24O It is a ketone with a double bond located at the fifth carbon atom in a thirteen-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridec-5-en-3-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of tridec-5-en-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the hydroformylation of 1-dodecene followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes . These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tridec-5-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form using strong oxidizing agents like .
Reduction: Reduction of this compound using or yields .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as to form various alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Tridec-5-en-3-oic acid
Reduction: Tridec-5-en-3-ol
Substitution: Various alcohols depending on the Grignard reagent used
Applications De Recherche Scientifique
Tridec-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of tridec-5-en-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various derivatives with different biological activities. The specific pathways and molecular targets depend on the context of its use in research or industry .
Comparaison Avec Des Composés Similaires
1-Tridecene: An alkene with a similar carbon chain length but without the ketone functional group.
Tridecane: A saturated hydrocarbon with the same carbon chain length but lacking both the double bond and the ketone group.
Tridec-5-en-3-ol: The alcohol counterpart of tridec-5-en-3-one.
Uniqueness: this compound is unique due to the presence of both a double bond and a ketone functional group in its structure. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
1564141-47-4 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
tridec-5-en-3-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h10-11H,3-9,12H2,1-2H3 |
Clé InChI |
VZVCJGQVOYLQCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14107793.png)
![9-benzyl-3-(2-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107804.png)
![1-(3-Bromophenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107806.png)
![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14107815.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14107835.png)
![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107842.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,14bS)-14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B14107845.png)
![N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14107849.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B14107851.png)
![2-[3-(3,3-Dimethyl-1-pentylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-pentylindole;iodide](/img/structure/B14107864.png)
